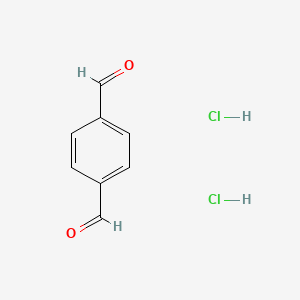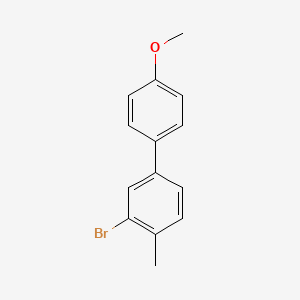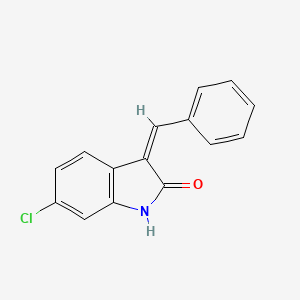
3-Benzylidene-6-chloroindolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzylidene-6-chloroindolin-2-one is a chemical compound that belongs to the indolin-2-one family. This compound is characterized by the presence of a benzylidene group at the 3-position and a chlorine atom at the 6-position of the indolin-2-one core. It is known for its diverse applications in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzylidene-6-chloroindolin-2-one can be achieved through various methods. One of the most common methods is the Knoevenagel condensation reaction, which involves the reaction of 6-chlorooxindole with benzaldehyde in the presence of a base such as piperidine . This reaction typically occurs under reflux conditions in a suitable solvent like ethanol or methanol.
Another method involves the palladium-catalyzed intramolecular hydroarylation of N-arylpropiolamides . This method provides a more efficient and selective route to the desired product.
Industrial Production Methods
Industrial production of this compound often employs the Knoevenagel condensation due to its simplicity and cost-effectiveness. The reaction is typically carried out in large reactors with continuous monitoring of temperature and pH to ensure optimal yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Benzylidene-6-chloroindolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: 3-Benzyl-6-chloroindolin-2-one.
Substitution: Various substituted indolin-2-one derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Benzylidene-6-chloroindolin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 3-Benzylidene-6-chloroindolin-2-one involves its interaction with various molecular targets. In biological systems, it is known to inhibit protein kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
3-Benzylideneindolin-2-one: Lacks the chlorine atom at the 6-position.
6-Chloroindolin-2-one: Lacks the benzylidene group at the 3-position.
3-Benzylidene-5-chloroindolin-2-one: Chlorine atom is at the 5-position instead of the 6-position.
Uniqueness
3-Benzylidene-6-chloroindolin-2-one is unique due to the presence of both the benzylidene group and the chlorine atom, which confer distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a versatile intermediate in organic synthesis and pharmaceutical research .
Propiedades
Fórmula molecular |
C15H10ClNO |
|---|---|
Peso molecular |
255.70 g/mol |
Nombre IUPAC |
(3Z)-3-benzylidene-6-chloro-1H-indol-2-one |
InChI |
InChI=1S/C15H10ClNO/c16-11-6-7-12-13(15(18)17-14(12)9-11)8-10-4-2-1-3-5-10/h1-9H,(H,17,18)/b13-8- |
Clave InChI |
YIFCXPKLWPWAQV-JYRVWZFOSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C\2/C3=C(C=C(C=C3)Cl)NC2=O |
SMILES canónico |
C1=CC=C(C=C1)C=C2C3=C(C=C(C=C3)Cl)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


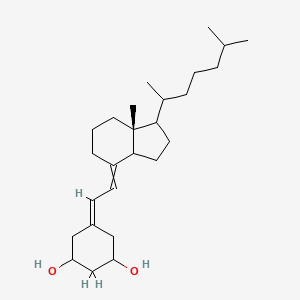
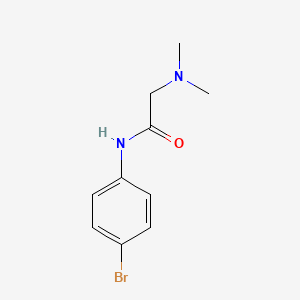
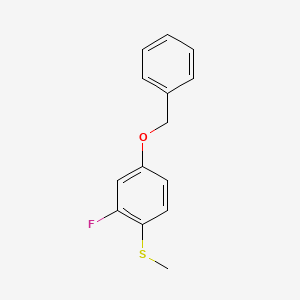


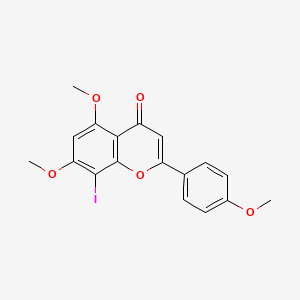
![N2-[[(3E,5E)-3,5-bis[(3,4-dichlorophenyl)methylene]-4-oxo-1-piperidinyl]carbonyl]-L-arginyl-L-lysine](/img/structure/B14762740.png)
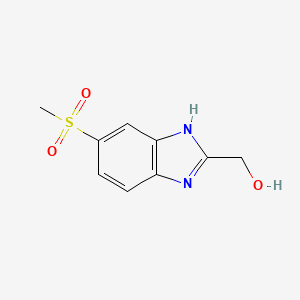
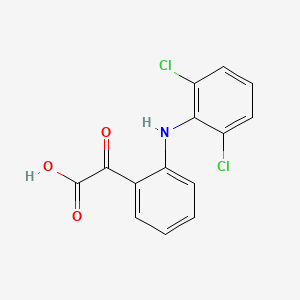
![6H-[1,4]Dioxino[2,3-F]indole](/img/structure/B14762749.png)
